molecular formula C11H12N2O2 B1419465 Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 823217-70-5

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1419465
M. Wt: 204.22 g/mol
InChI Key: TZFQDBAWCODGHL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 132-134 °C and a boiling point of 288-290 °C. It is soluble in water, ethanol, and acetone. It is also known as 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, and ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Scientific Research Applications

Phosphine-catalyzed [4 + 2] Annulation

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been employed as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process is significant due to the high diastereoselectivities achieved when employing substituted analogs of the compound (Zhu, Lan, & Kwon, 2003).

Antihypertensive Activity

The synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates has been described, starting from specific pyridine compounds. These synthesized compounds are predicted to exhibit antihypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2006).

Synthesis of Heterocycles

Research has explored the synthesis of various heterocycles, such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the compound's utility in constructing complex molecular architectures. These processes often involve reactions with other heterocyclic compounds and have led to insights into the effects of different substituents on reaction outcomes and product yields (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

Photophysical Properties

A study focusing on thieno[2,3-b]pyridine derivatives synthesized a series of novel compounds involving ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This research thoroughly examined the reaction conditions and spectral-fluorescent properties of the synthesized compounds, revealing a correlation between their chemical structure and photophysical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQDBAWCODGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667535
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

823217-70-5
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g (13.1 mmol) 5-hydroxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 100 mL dichloromethane was cooled to 0° C. and 2.2 mL (1.6 g, 15.7 mmol) triethylamine and 2.6 mL (4.4 g, 15.7 mmol) trifluoromethanesulfonic acid were added. After 2 h at 0° C. the reaction was poured into 10% aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulfate and evaporated. The residue was dissolved in 100 mL tetrahydrofuran and 0.75 g (0.65 mmol) tetrakis(triphenylphosphine)palladium (0) and 13.1 mL trimethylaluminium (2M solution in n-heptane) were added. The reaction mixture was heated to reflux for 2 h and after cooling to room temperature poured into ethyl acetate and water, filtered through speedex and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was purified by column chromatography over silica gel (0.030–0.063 mm) with ethyl acetate:n-hexane (1:1) as eluant to give the product as a light yellow solid (64.5%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.1 mL
Type
reactant
Reaction Step Four
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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